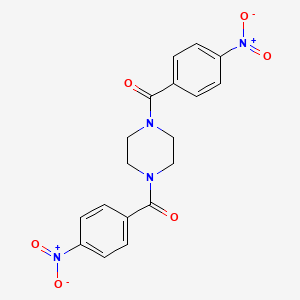
1-(Carbamothioylamino)-3-(3,4-dichlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Carbamothioylamino)-3-(3,4-dichlorophenyl)urea is a chemical compound known for its unique structure and potential applications in various fields. This compound features a urea backbone substituted with a carbamothioylamino group and a dichlorophenyl group, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Carbamothioylamino)-3-(3,4-dichlorophenyl)urea typically involves the reaction of 3,4-dichloroaniline with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Carbamothioylamino)-3-(3,4-dichlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
1-(Carbamothioylamino)-3-(3,4-dichlorophenyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(Carbamothioylamino)-3-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Carbamothioylamino)-3-phenylurea: Lacks the dichloro substitution, resulting in different reactivity and applications.
1-(Carbamothioylamino)-3-(4-chlorophenyl)urea: Contains a single chlorine atom, leading to variations in chemical behavior and biological activity.
Uniqueness
1-(Carbamothioylamino)-3-(3,4-dichlorophenyl)urea is unique due to the presence of two chlorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological properties. This dichloro substitution enhances its potential as a versatile compound in various research and industrial applications.
Propriétés
Numéro CAS |
6178-27-4 |
|---|---|
Formule moléculaire |
C8H8Cl2N4OS |
Poids moléculaire |
279.15 g/mol |
Nom IUPAC |
1-(carbamothioylamino)-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C8H8Cl2N4OS/c9-5-2-1-4(3-6(5)10)12-8(15)14-13-7(11)16/h1-3H,(H3,11,13,16)(H2,12,14,15) |
Clé InChI |
YQLNXLZJSXZCFX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC(=O)NNC(=S)N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



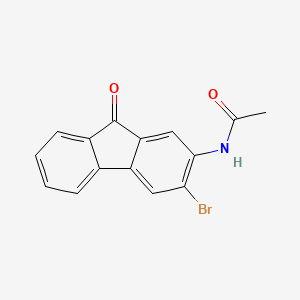

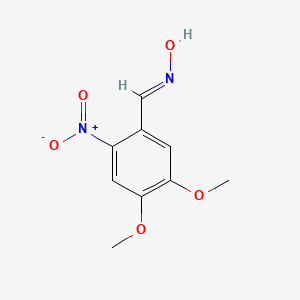


![9lambda~6~-Thiabicyclo[4.2.1]non-7-ene-9,9-dione](/img/structure/B11947239.png)
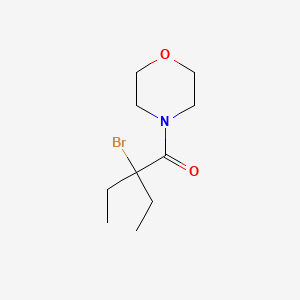
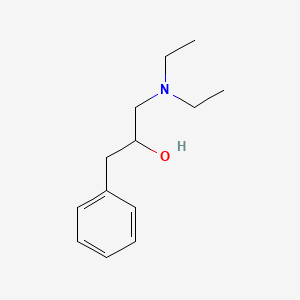

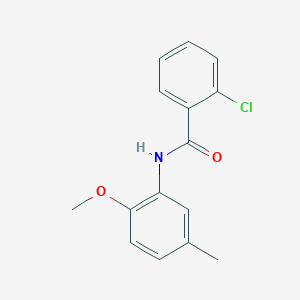
![9-Cyclopropyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione](/img/structure/B11947296.png)

